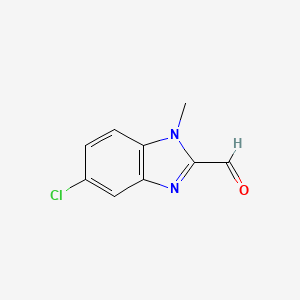

5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde

Descripción general

Descripción

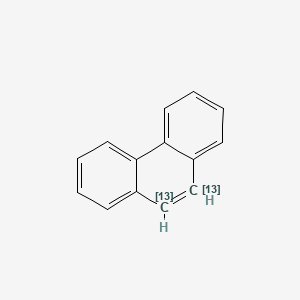

5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde is a compound that belongs to the class of organic compounds known as benzimidazoles . It is a light brown solid or fluffy powder .

Physical And Chemical Properties Analysis

5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde is a light brown solid or fluffy powder . It is insoluble in water .Aplicaciones Científicas De Investigación

- Anti-Inflammatory and Analgesic Properties : Some derivatives of benzimidazole compounds exhibit anti-inflammatory and analgesic activities . Researchers have explored the potential of this compound in designing novel drugs for pain management and inflammation control.

- Cardiovascular Research : Benzimidazole derivatives have been investigated as angiotensin II receptor antagonists . These compounds play a crucial role in regulating blood pressure and cardiovascular health. Researchers study their effects on angiotensin receptors to develop antihypertensive medications.

Medicinal Chemistry and Drug Development

Angiotensin II Receptor Antagonists

Mecanismo De Acción

Target of Action

It’s worth noting that benzimidazole derivatives have been found to bind with high affinity to multiple receptors . Imidazole derivatives, which share a similar structure to benzimidazole, have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Benzimidazole fungicides, which are structurally similar, selectively bind to and depolymerize fungal tubulin . Imidazole derivatives show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .

Biochemical Pathways

It’s known that benzimidazole and imidazole derivatives can interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole, a structurally similar compound, is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde.

Result of Action

The broad range of biological activities exhibited by benzimidazole and imidazole derivatives suggests that they could have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound’s solubility in water and other polar solvents could potentially be influenced by environmental factors .

Propiedades

IUPAC Name |

5-chloro-1-methylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJXFEZWIFQFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)

![Ethanone, 1-bicyclo[4.2.1]nona-2,4-dien-7-yl-, exo- (9CI)](/img/no-structure.png)

![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)